molecular formula C7H10N2S B13795077 3-Amino-4,6-dimethylpyridine-2(1H)-thione CAS No. 553658-97-2

3-Amino-4,6-dimethylpyridine-2(1H)-thione

Cat. No.: B13795077
CAS No.: 553658-97-2
M. Wt: 154.24 g/mol
InChI Key: VGQSQBOHDUCDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4,6-dimethylpyridine-2(1H)-thione is a heterocyclic compound with a pyridine ring substituted with amino, methyl, and thione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,6-dimethylpyridine-2(1H)-thione typically involves the reaction of 3-amino-4,6-dimethylpyridine with sulfur-containing reagents. One common method involves the reaction of 3-amino-4,6-dimethylpyridine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding thione derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,6-dimethylpyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: N-substituted derivatives.

Scientific Research Applications

3-Amino-4,6-dimethylpyridine-2(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4,6-dimethylpyridine-2(1H)-thione involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. The thione group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4,6-dimethylpyridine-2-carbonitrile
  • 3-Amino-4,6-dimethylpyridine-2(1H)-one

Uniqueness

3-Amino-4,6-dimethylpyridine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group allows for specific interactions with biological targets and provides unique electronic properties that are valuable in material science .

Properties

CAS No.

553658-97-2

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

3-amino-4,6-dimethyl-1H-pyridine-2-thione

InChI

InChI=1S/C7H10N2S/c1-4-3-5(2)9-7(10)6(4)8/h3H,8H2,1-2H3,(H,9,10)

InChI Key

VGQSQBOHDUCDLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=S)N1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.